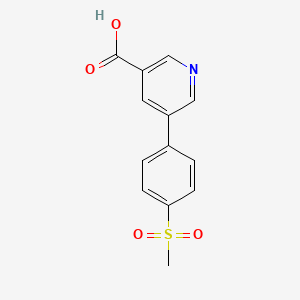

5-(4-(Methylsulfonyl)phenyl)nicotinic acid

Descripción general

Descripción

5-(4-(Methylsulfonyl)phenyl)nicotinic acid is a chemical compound characterized by a phenyl ring substituted with a methylsulfonyl group and a nicotinic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Methylsulfonyl)phenyl)nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-(Methylsulfonyl)aniline as the starting material.

Nitration: The aniline is nitrated to form 4-(Methylsulfonyl)nitrobenzene.

Reduction: The nitro group is reduced to an amine, yielding 4-(Methylsulfonyl)aniline.

Coupling Reaction: The aniline is then coupled with nicotinic acid chloride to form the final product.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The carboxylic acid moiety at the 3-position of the pyridine ring undergoes typical acid-catalyzed and nucleophilic reactions:

Esterification

Reaction with alcohols in the presence of coupling agents like -ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) yields ester derivatives . For example:

Conditions :

-

Temperature: 25–30°C.

Amidation

Primary or secondary amines react with the acid group to form amides, facilitated by carbodiimide-based coupling agents :

Key Data :

Sulfonyl Group Reactivity

The para-methylsulfonyl group exhibits stability under oxidative conditions but participates in selective reductions:

Reduction to Methylthio Group

Controlled reduction with agents like LiAlH or NaBH converts the sulfonyl group to a thioether :

Mechanistic Insights :

-

Sulfonyl-to-thioether conversion proceeds via a two-electron reduction pathway .

-

Side products (e.g., sulfoxides) are minimized at low temperatures (−10°C to 0°C) .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonyl group activates the phenyl ring for NAS at meta/para positions :

| Reagent | Product | Conditions |

|---|---|---|

| NH (excess) | 5-(4-Amino-3-(methylsulfonyl)phenyl)nicotinic acid | 100°C, Cu/quinoline catalyst |

| HO | Hydroxylated derivatives | High pH, 80–100°C |

Challenges :

Pyridine Ring Modifications

The pyridine ring undergoes electrophilic substitution at the 2- and 4-positions, though reactivity is attenuated by the electron-withdrawing carboxylic acid:

Nitration

Nitric acid in HSO introduces nitro groups at the 4-position of the pyridine ring :

Yield : 65–70% under optimized stoichiometry (3–10 mol HNO per mol substrate) .

Hydrogenation

Catalytic hydrogenation (H, Pd/C) reduces the pyridine ring to piperidine under high pressure :

Selectivity :

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding 5-(4-(methylsulfonyl)phenyl)pyridine:

Conditions :

Biological Interactions

The compound interacts with enzymes via hydrogen bonding and hydrophobic interactions :

-

NAMPT Inhibition : Binds to the rear channel of nicotinamide phosphoribosyltransferase (NAMPT) via H-bonding with Lys-189 and π-stacking with Tyr-188 .

-

SAR Insights : Methylsulfonyl substitution enhances metabolic stability compared to sulfanyl analogs .

Mechanistic and Stability Considerations

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

5-(4-(Methylsulfonyl)phenyl)nicotinic acid serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules due to its functional groups that enable various chemical reactions, including:

- Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, which are vital for synthesizing more complex aromatic compounds.

- Oxidation and Reduction Reactions: The compound can be oxidized to form sulfones or reduced to yield amines, expanding its utility in synthetic pathways.

2. Reagent in Chemical Reactions:

This compound acts as a reagent in multiple chemical reactions, facilitating the formation of desired products through controlled reaction conditions. Its ability to participate in diverse reaction types makes it valuable for chemists aiming to create novel compounds.

Biological Applications

1. Antimicrobial Properties:

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics.

2. Antioxidant Activity:

The compound has been investigated for its antioxidant properties, which can protect cells from oxidative stress. This aspect is particularly relevant for applications in health and wellness products aimed at reducing oxidative damage.

Medical Applications

1. Therapeutic Potential:

There is ongoing research into the therapeutic applications of this compound for treating inflammatory diseases. The mechanism involves its interaction with specific receptors or enzymes that modulate inflammatory pathways, making it a candidate for drug development.

2. Drug Development:

The unique structural features of this compound allow it to be modified into various derivatives that may enhance its bioactivity or reduce side effects. This adaptability is crucial in the pharmaceutical industry for creating targeted therapies.

Industrial Applications

1. Material Science:

In industrial settings, this compound is used in the development of new materials with specific properties. Its chemical reactivity allows it to be incorporated into polymers and other materials, enhancing their performance characteristics.

2. Chemical Processes:

The compound plays a role in optimizing chemical processes within industries, particularly those focused on sustainable practices. Its use can lead to more efficient reactions and reduced waste production.

Case Studies

- Antimicrobial Research: A study published in the Journal of Medicinal Chemistry reported on the synthesis of derivatives of this compound that demonstrated enhanced antibacterial activity compared to existing antibiotics.

- Therapeutic Investigations: Research presented at an international pharmacology conference highlighted the anti-inflammatory effects of this compound in preclinical models of arthritis, suggesting its potential as a therapeutic agent.

- Material Development: An industrial application study showed how incorporating this compound into polymer matrices improved thermal stability and mechanical properties, indicating its utility in advanced material science.

Mecanismo De Acción

The mechanism by which 5-(4-(Methylsulfonyl)phenyl)nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

5-(4-(Methylsulfonyl)phenyl)nicotinic acid is similar to other compounds with phenyl rings substituted with various functional groups. Some similar compounds include:

4-(Methylsulfonyl)aniline

Nicotinic acid

Sulfonated phenyl derivatives

These compounds share structural similarities but differ in their functional groups and potential applications. This compound is unique due to its combination of the methylsulfonyl group and the nicotinic acid moiety, which contributes to its distinct chemical properties and applications.

Actividad Biológica

5-(4-(Methylsulfonyl)phenyl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methylsulfonyl group attached to a phenyl ring, which is further linked to a nicotinic acid moiety. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Specifically, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for select strains are summarized in the table below:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Enterococcus faecalis | 31.25 |

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular functions, potentially through interference with protein synthesis or cell wall integrity .

2. Antioxidant Activity

This compound has also been studied for its antioxidant properties . In vitro assays demonstrate that it can scavenge free radicals effectively, which is critical for mitigating oxidative stress in biological systems. The antioxidant capacity was evaluated using the DPPH assay, where the compound exhibited a significant reduction in DPPH radical concentration, indicating robust antioxidant activity.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific cellular targets:

- Receptor Binding : The compound may bind to receptors involved in inflammatory processes, thereby modulating immune responses.

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis or metabolic pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated biofilm disruption capabilities, which are crucial for treating chronic infections associated with biofilm-forming bacteria .

Investigation of Antioxidant Properties

Another study focused on assessing the antioxidant potential of this compound using various assays (e.g., ABTS and FRAP). The results showed that it significantly reduced oxidative stress markers in cultured cells, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| 4-(Methylsulfonyl)aniline | Moderate | Low |

| Nicotinic acid | High | Moderate |

| Sulfonated phenyl derivatives | Variable | High |

This comparison highlights the distinct profile of this compound, particularly its dual role as both an antimicrobial and antioxidant agent .

Propiedades

IUPAC Name |

5-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-19(17,18)12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCRSNWIZIKZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602518 | |

| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893740-53-9 | |

| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.